molecular formula C35H68O2 B14507676 16,18-Pentatriacontanedione CAS No. 64683-28-9

16,18-Pentatriacontanedione

Katalognummer: B14507676
CAS-Nummer: 64683-28-9
Molekulargewicht: 520.9 g/mol
InChI-Schlüssel: WCIZYPZCFNITGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16,18-Pentatriacontanedione is a chemical compound with the molecular formula C35H68O2 . It is a diketone, meaning it contains two ketone functional groups. The structure of this compound consists of a long hydrocarbon chain with ketone groups at the 16th and 18th positions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 16,18-Pentatriacontanedione typically involves the oxidation of long-chain hydrocarbons. One common method is the controlled oxidation of pentatriacontane, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under specific conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of long-chain alkanes. This process is optimized for large-scale production, ensuring high yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 16,18-Pentatriacontanedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

16,18-Pentatriacontanedione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 16,18-Pentatriacontanedione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the long hydrocarbon chain can interact with lipid membranes, affecting their properties .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 16,18-Pentatriacontanedione is unique due to the specific positioning of its ketone groups, which imparts distinct chemical and physical properties. This positioning allows for specific interactions with other molecules, making it valuable in various applications .

Eigenschaften

CAS-Nummer

64683-28-9

Molekularformel

C35H68O2

Molekulargewicht

520.9 g/mol

IUPAC-Name

pentatriacontane-16,18-dione

InChI

InChI=1S/C35H68O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-35(37)33-34(36)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI-Schlüssel

WCIZYPZCFNITGM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.